molecular formula C18H27N5O5S B2777064 4-cyclopropyl-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2194907-58-7

4-cyclopropyl-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2777064
CAS No.: 2194907-58-7
M. Wt: 425.5
InChI Key: QXHTWYFIJCSMAL-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C18H27N5O5S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Multistep Synthesis and Antibacterial Agents

A study demonstrates the synthesis of dimethyl sulfomycinamate, related to the sulfomycin family of antibiotics, via a multistep Bohlmann-Rahtz heteroannulation reaction. This synthesis showcases the potential for creating complex molecules that could have applications in developing new antibacterial agents (Bagley et al., 2005).

Anodic Methoxylation of Piperidine Derivatives

Research on the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups has shown variations in product formation based on the anodic conditions and electrolytes used. This work is important for understanding how structural modifications can influence the electrochemical behavior of piperidine derivatives, which are key intermediates in pharmaceutical chemistry (Golub & Becker, 2015).

Metabolism of Novel Antidepressants

A novel antidepressant, Lu AA21004, was investigated for its metabolic pathways, identifying the enzymes responsible for its oxidative metabolism. This research is crucial for drug development, providing insights into how new compounds are metabolized in the human body (Hvenegaard et al., 2012).

Synthesis of Sulfonylated Unsaturated Piperidines

A Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate has been developed to prepare sulfonylated unsaturated piperidines. This method could be used in the synthesis of complex piperidine derivatives with potential biological activities (Furukawa et al., 2019).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlight the role of structural diversity in enhancing biological properties. This work supports the ongoing search for new antimicrobial agents with improved efficacy (Bektaş et al., 2010).

Luminescent Liquid Crystalline Materials

A study on the synthesis of cyanopyridone-based luminescent liquid crystalline materials with potential applications in display technologies and optical devices. The research explores the thermotropic behaviors and photophysical properties of these materials, indicating the importance of molecular design in developing new functional materials (Ahipa & Adhikari, 2014).

Properties

IUPAC Name

4-cyclopropyl-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O5S/c1-12-16(13(2)28-20-12)29(25,26)21-8-4-5-14(11-21)17-19-22(9-10-27-3)18(24)23(17)15-6-7-15/h14-15H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHTWYFIJCSMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN(C(=O)N3C4CC4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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